molecular formula C16H20Cl2N2O4Pt B12414521 Antitumor agent-37

Antitumor agent-37

Cat. No.: B12414521
M. Wt: 570.3 g/mol
InChI Key: KFCZSVKUOGQBQD-UHFFFAOYSA-L
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Preparation Methods

The synthesis of Antitumor agent-37 involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup. general methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Antitumor agent-37 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antitumor agent-37 has a wide range of scientific research applications, including:

Mechanism of Action

Antitumor agent-37 exerts its effects by inducing serious DNA damage, leading to high expression of γ-H2AX and p53. It promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3. Additionally, it significantly improves immune response by restraining the expression of PD-L1 to increase CD3+ and CD8+ T infiltrating cells in tumor tissues .

Comparison with Similar Compounds

Antitumor agent-37 can be compared with other similar compounds, such as:

    Cisplatin: A platinum-based compound used in chemotherapy.

    Paclitaxel: A microtubule-stabilizing agent used in cancer treatment.

    Vincristine: A vinca alkaloid used in chemotherapy.

These comparisons highlight the uniqueness of this compound in terms of its mechanism of action, molecular targets, and therapeutic potential.

Properties

Molecular Formula

C16H20Cl2N2O4Pt

Molecular Weight

570.3 g/mol

IUPAC Name

azanide;2-(3-benzoylphenyl)propanoic acid;dichloroplatinum(2+);hydrate

InChI

InChI=1S/C16H14O3.2ClH.2H2N.H2O.Pt/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;;/h2-11H,1H3,(H,18,19);2*1H;3*1H2;/q;;;2*-1;;+4/p-2

InChI Key

KFCZSVKUOGQBQD-UHFFFAOYSA-L

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl

Origin of Product

United States

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